molecular formula C48H78O20 B190619 Madecassoside CAS No. 34540-22-2

Madecassoside

Cat. No. B190619
CAS RN: 34540-22-2
M. Wt: 975.1 g/mol
InChI Key: BNMGUJRJUUDLHW-UHFFFAOYSA-N
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Scientific Research Applications

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGUJRJUUDLHW-CIZDPPTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

CAS RN

34540-22-2
Record name O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4,070
Citations
S Bandopadhyay, S Mandal, M Ghorai… - Journal of Cellular …, 2023 - Wiley Online Library
… madecassoside, and their corresponding aglycones, asiatic acid and madecassic acid. Asiaticoside and madecassoside … Asiaticoside and madecassoside are also used extensively in …
Number of citations: 12 onlinelibrary.wiley.com
GX Bian, GG Li, Y Yang, RT Liu, JP Ren… - Biological and …, 2008 - jstage.jst.go.jp
… Our study demonstrates that the treatment with Madecassoside can provide myocardial protection against reperfusion injury by decreasing infarct size. In this study, we also investigated …
Number of citations: 68 www.jstage.jst.go.jp
AO Sasmita, APK Ling, KGL Voon… - International …, 2018 - spandidos-publications.com
… ‑neuroinflammatory properties of madecassoside were assessed in BV2 … madecassoside may be a potent anti‑neuroinflammatory agent. The antioxidative properties of madecassoside, …
Number of citations: 24 www.spandidos-publications.com
ZA Aziz, MR Davey, JB Power, P Anthony, RM Smith… - Biologia Plantarum, 2007 - Springer
… the asiaticoside and madecassoside content in leaves, petioles and roots of these phenotypes. A comparison was made of the asiaticoside and madecassoside content of glasshouse-…
Number of citations: 127 link.springer.com
M Liu, Y Dai, Y Li, Y Luo, F Huang, Z Gong… - Planta …, 2008 - thieme-connect.com
… hypothesised that madecassoside may be the … of madecassoside on burn wound healing on mouse skin. Furthermore, the possible underlying mechanisms of action of madecassoside …
Number of citations: 143 www.thieme-connect.com
D Leng, W Han, Y Rui, Y Dai, Y Xia - Journal of ethnopharmacology, 2013 - Elsevier
… madecassoside might excrete mainly by metabolites. The combination with either digoxin or probenecid significantly attenuated the excretion of madecassoside … of madecassoside. The …
Number of citations: 47 www.sciencedirect.com
J Song, H Xu, Q Lu, Z Xu, D Bian, Y Xia, Z Wei, Z Gong… - Burns, 2012 - Elsevier
… Madecassoside, a triterpenoid saponin occurring in … madecassoside on the formation of keloid scars have been poorly understood. Here, we focused on the potential of madecassoside …
Number of citations: 57 www.sciencedirect.com
X Lin, S Zhang, R Huang, L Wei, S Tan, C Liang… - Pharmacology …, 2014 - Elsevier
This study was designed to investigate the protective effect of madecassoside from Hydrocotyle sibthorpioides against cognitive impairment induced by d-galactose (d-gal) in mice. The …
Number of citations: 48 www.sciencedirect.com
SC Tan, SK Bhattamisra, DK Chellappan… - Applied Sciences, 2021 - mdpi.com
… using a polyclonal antibody against madecassoside, ELISA and … madecassoside and asiaticoside content, whereas Eastern blotting was used to separate and quantify madecassoside …
Number of citations: 21 www.mdpi.com
W Cao, XQ Li, XN Zhang, Y Hou, AG Zeng, Y Xie… - International …, 2010 - Elsevier
Madecassoside (MA) is a major triterpenoid component of Centella asiatica that has a wide range of biological activities, including wound-healing and antioxidative activities. In the …
Number of citations: 61 www.sciencedirect.com

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